Carbodenafil

Overview

Description

Carbodenafil is an unapproved synthetic phosphodiesterase type 5 inhibitor (PDE-5i) structurally analogous to sildenafil, a widely prescribed erectile dysfunction drug. It is frequently detected as an adulterant in herbal supplements and instant coffee products, posing significant health risks due to its toxicity and lack of regulatory oversight . Unlike approved PDE-5i, this compound and its metabolites, such as desmethyl this compound, are associated with fatal outcomes in cases of acute poisoning, highlighting its danger . Analytical methods, including liquid chromatography-mass spectrometry (LC-MS), are critical for identifying this compound and distinguishing it from isomeric PDE-5i due to its structural similarity to other analogs .

Preparation Methods

The synthesis of Carbodenafil typically involves multi-step organic reactions, leveraging modifications to the sildenafil backbone. A common approach begins with the condensation of pyrazolopyrimidinone derivatives with substituted phenyl rings. For example, the introduction of a methylpiperazine carbonyl group at the 5-position of the phenyl moiety is critical for PDE5 inhibitory activity. Demethylation steps may follow to yield specific analogs, though precise reagent choices depend on the target substituents.

Key reactions include:

-

Nucleophilic substitution for introducing alkyl or aryl groups at the pyrazolopyrimidinone core.

-

Catalytic hydrogenation to reduce nitro groups or unsaturated bonds in intermediate structures.

-

Demethylation using strong bases (e.g., lithium chloride in DMF) to modify methylated amines.

Reaction conditions such as temperature (typically 60–100°C), solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation) significantly influence yield and purity.

Industrial Production Strategies

Industrial-scale synthesis prioritizes cost efficiency, reproducibility, and compliance with regulatory standards. A representative workflow might include:

Large-Scale Condensation

Bulk precursors are reacted in refluxing toluene or dichloromethane, with triethylamine as a base to neutralize by-products. Continuous stirred-tank reactors (CSTRs) ensure homogeneous mixing and thermal control.

Purification Techniques

-

Crystallization : Methanol/water mixtures precipitate crude this compound, which is recrystallized for higher purity.

-

Chromatography : Preparative HPLC resolves closely related impurities, such as desmethyl or hydroxylated analogs.

Quality Control

-

In-process analytics : FTIR and NMR monitor functional group transformations.

-

Stability testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life under varying conditions.

Analytical Challenges and Solutions

Impurity Profiling

This compound synthesis often generates by-products like dithiothis compound or N-oxides , requiring advanced detection methods:

| Impurity | Detection Method | Resolution Strategy |

|---|---|---|

| Dithiothis compound | LC-MS/MS ( m/z 392.44) | Gradient elution with C18 columns |

| N-Oxides | HPLC-UV (λ = 230 nm) | Post-column derivatization |

Metabolic Pathway Considerations

Hepatic metabolites, such as hydroxydesmethyl derivatives, necessitate stringent control during synthesis to avoid pharmacokinetic variability. Enzymatic assays using CYP3A4 isoforms validate metabolic stability.

Comparative Analysis with Sildenafil Synthesis

While both compounds share a pyrazolopyrimidinone core, this compound’s distinct substituents demand tailored approaches:

| Parameter | Sildenafil | This compound |

|---|---|---|

| Demethylation Step | Not required | Critical for activity |

| Catalysts | Pd/C (hydrogenation) | LiCl/DMF (demethylation) |

| Yield Optimization | 85–90% | 70–75% (due to side reactions) |

Emerging Methodologies

Flow Chemistry

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A recent pilot study achieved 82% yield using a continuous-flow setup with residence times under 10 minutes.

Biocatalytic Approaches

Immobilized lipases catalyze ester hydrolysis in aqueous media, offering greener alternatives to traditional demethylation. Preliminary data show 65% conversion rates under mild conditions (pH 7.0, 30°C).

Chemical Reactions Analysis

Types of Reactions: Carbodenafil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxythis compound.

Reduction: The compound can be reduced under specific conditions to yield desmethyl this compound.

Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions typically involve halogenated compounds and organic solvents.

Major Products Formed:

Hydroxythis compound: Formed through oxidation.

Desmethyl this compound: Formed through reduction.

Scientific Research Applications

Carbodenafil has a wide range of scientific research applications:

Mechanism of Action

Carbodenafil is often compared with other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil . While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties . For instance, this compound has a different side chain configuration, which may influence its binding affinity and duration of action .

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar PDE-5i Analogs

Carbodenafil shares a core pyrazolopyrimidinone scaffold with sildenafil but differs in substituents, leading to distinct physicochemical properties. Key molecular and chromatographic comparisons include:

Key Findings :

- This compound’s molecular weight (453.26) is lower than sildenafil (475.21) and pseudovardenafil (489.22), enabling differentiation via high-resolution mass spectrometry .

- Its retention time (14.3 min) overlaps with noracetildenafil but diverges from pseudovardenafil (16.2 min), necessitating optimized LC gradients for separation .

- The metabolite desmethyl this compound exhibits higher toxicity, with a blood concentration of 0.92 mg/L linked to fatal outcomes .

Metabolic and Toxicological Comparison

This compound undergoes hepatic metabolism to desmethyl this compound, a potent toxicant implicated in sudden cardiac death and hepatotoxicity . In contrast, approved PDE-5i like sildenafil are metabolized to less toxic derivatives (e.g., desmethyl sildenafil).

Toxicity Data :

Key Findings :

- This compound lacks the safety profile of FDA-approved PDE-5i, which undergo rigorous toxicity screening .

Regulatory and Analytical Challenges

This compound is banned in dietary supplements by the FDA and EU due to adulteration risks . However, its structural similarity to approved PDE-5i complicates detection:

Analytical Methods :

- LC-Q-Exactive MS: Separates this compound from noracetildenafil and benzamidenafil using a 29-minute gradient .

- LC-HRMS: Identifies this compound via diagnostic ions (m/z 475.40 → 283.20) and distinguishes it from dimethylsildenafil and homosildenafil .

- Matrix Effects : this compound shows ion suppression in herbal matrices, requiring deuterated internal standards for accurate quantification .

Regulatory Actions :

Biological Activity

Carbodenafil, an analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and various cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, case studies, and research findings.

Target Enzyme

This compound specifically targets the phosphodiesterase type 5 (PDE-5) enzyme. By inhibiting PDE-5, this compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of this second messenger within cells.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the nitric oxide-cGMP pathway . The inhibition of PDE-5 enhances the vasodilatory effects of nitric oxide, resulting in increased blood flow and relaxation of smooth muscle tissues.

Pharmacokinetics

This compound is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C9). Its half-life is comparable to that of sildenafil, approximately four hours, which is significant for understanding its duration of action and potential drug interactions .

Cellular Effects

This compound has been shown to impact various cell types:

- Endothelial Cells : Enhances nitric oxide-mediated vasodilation.

- Smooth Muscle Cells : Promotes relaxation and reduces contraction.

- Gene Expression : Influences cellular metabolism through cGMP-dependent signaling pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Minimal adverse effects; effective vasodilation.

- High Doses : Increased risk of cardiovascular complications and potential organ damage. Threshold effects have been noted where efficacy plateaus while adverse effects become more pronounced at higher concentrations.

Case Study 1: Fatal Toxicity

A notable case involved a 34-year-old male who was found unconscious with desmethyl this compound in his system at a concentration of 0.92 ± 0.13 mg/L. The cause of death was attributed to acute toxicity from this unapproved sildenafil analog, highlighting the risks associated with non-prescription use .

Case Study 2: Drug Interaction

Another case reported a patient with arrhythmogenic right ventricular cardiomyopathy who experienced sudden cardiac death after taking sildenafil. Toxicological analysis revealed therapeutic concentrations of both sildenafil and this compound, suggesting that drug interactions significantly increased the risk of fatal outcomes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Vasodilatory Effects : Laboratory studies demonstrate sustained vasodilatory effects over time, although these diminish due to metabolic degradation.

- Metabolic Pathways : this compound undergoes hydroxylation and demethylation in the liver, influencing its pharmacological activity and duration .

- Transport Mechanisms : The compound can cross cell membranes and accumulate in specific tissues, such as vascular endothelium and smooth muscle, affecting its efficacy.

Summary Table of Biological Activity

| Feature | Description |

|---|---|

| Target Enzyme | Phosphodiesterase type 5 (PDE-5) |

| Primary Pathway | Nitric oxide-cGMP pathway |

| Half-Life | Approximately 4 hours |

| Effects on Cells | Enhances vasodilation; affects gene expression |

| Dosage Effects | Low doses: minimal side effects; high doses: toxicity |

| Metabolism | Primarily via CYP3A4 and CYP2C9 |

Properties

IUPAC Name |

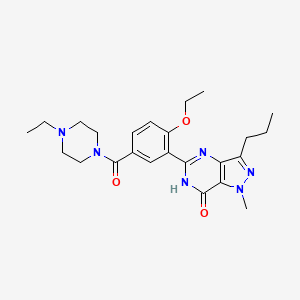

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTXDVBJLRWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747822 | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944241-52-5 | |

| Record name | Carbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.